molecular formula C15H19Cl2NO2 B12778732 Dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride CAS No. 139084-79-0

Dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride

Cat. No.: B12778732
CAS No.: 139084-79-0
M. Wt: 316.2 g/mol
InChI Key: JYVBICBZSPFRIB-UHFFFAOYSA-N
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Description

Dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride is a synthetic organic compound It is characterized by the presence of a furanone ring, a piperidine moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride typically involves the following steps:

    Formation of the Furanone Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions could target the furanone ring or the chlorophenyl group.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially involving the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

The compound could have potential medicinal applications, possibly as a drug candidate or a pharmacological tool to study specific biological pathways.

Industry

In industry, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride would depend on its specific interactions with molecular targets. These could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dihydro-5-(4-bromophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride
  • Dihydro-5-(4-methylphenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride

Uniqueness

The presence of the chlorophenyl group in dihydro-5-(4-chlorophenyl)-3-(1-piperidinyl)-2(3H)-furanone hydrochloride may confer unique chemical and biological properties compared to its analogs with different substituents.

Properties

CAS No.

139084-79-0

Molecular Formula

C15H19Cl2NO2

Molecular Weight

316.2 g/mol

IUPAC Name

5-(4-chlorophenyl)-3-piperidin-1-yloxolan-2-one;hydrochloride

InChI

InChI=1S/C15H18ClNO2.ClH/c16-12-6-4-11(5-7-12)14-10-13(15(18)19-14)17-8-2-1-3-9-17;/h4-7,13-14H,1-3,8-10H2;1H

InChI Key

JYVBICBZSPFRIB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2CC(OC2=O)C3=CC=C(C=C3)Cl.Cl

Origin of Product

United States

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